4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-

Synthetic Chemistry Cross-Coupling Quinazolinone Diversification

Building 2,6-disubstituted quinazolinone libraries? 6-H, 6-F, and 6-Me analogs lack a cross-coupling handle, restricting SAR exploration. The 6-bromo derivative (CAS 177167-05-4) solves this: • Orthogonal reactivity: nucleophilic displacement at the 2-chloromethyl site, then Suzuki/Buchwald/Sonogashira coupling at the 6-Br position. • QC: m.p. 240-242 °C and characteristic Br isotope MS pattern (1:1 ⁷⁹Br:⁸¹Br) distinguish it from 6-H, 6-Cl, 6-F, and 6-Me analogs. • Scalable one-step synthesis from 5-bromo-2-aminobenzoic acid; no chromatography required.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B12361547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC(=O)C2=CC1Br)CCl
InChIInChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2
InChIKeyKUHAAJUZZQTVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(chloromethyl)-4(3H)-quinazolinone: Dual-Handle Building Block


4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- (CAS 177167-05-4, MFCD06347511) is a heterobifunctional quinazolinone scaffold featuring a bromine atom at the 6-position and a reactive chloromethyl group at the 2-position. With a molecular formula of C₉H₆BrClN₂O and a molecular weight of 273.51 g/mol, this compound serves as a versatile intermediate for constructing diversely substituted quinazoline and quinazolinone libraries [1]. The 6-bromo substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for C–C and C–N bond formation, while the 2-chloromethyl group acts as an electrophilic handle for nucleophilic displacement with amines, thiols, or alkoxides. This orthogonal reactivity profile allows sequential, site-selective derivatization that is not feasible with mono-functionalized quinazolinone analogs [2].

Why 6-Bromo-2-(chloromethyl)-4(3H)-quinazolinone Is Irreplaceable Among Analogs


Procurement decisions for 2-chloromethyl-4(3H)-quinazolinone intermediates often treat all 6-substituted variants as interchangeable; however, the 6-position substituent profoundly alters both the physicochemical properties and the downstream synthetic potential of the scaffold. The 6-bromo derivative (compound 3d, m.p. 240–242 °C) exhibits distinct chromatographic and spectroscopic signatures relative to its 6-H (3a), 6-Me (3b), 6-F (3c), and 6-Cl (3f) counterparts, as confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry [1]. Critically, the bromine atom is the only 6-substituent among these analogs that enables subsequent palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling—expanding accessible chemical space for library synthesis and structure-activity relationship (SAR) exploration. A 6-H, 6-F, or 6-Me analog offers no such transition-metal-mediated diversification handle at this position, limiting the final compound series to those accessible solely through 2-chloromethyl derivatization [2].

Quantitative Evidence: 6-Bromo-2-(chloromethyl)-4(3H)-quinazolinone vs. Closest Analogs


Unique Cross-Coupling Reactivity at 6-Position

Among 2-chloromethyl-4(3H)-quinazolinone derivatives, only the 6-bromo congener provides an aryl halide handle competent for palladium-catalyzed cross-coupling. The 6-H (3a), 6-Me (3b), 6-F (3c), and 6-Cl (3f) analogs lack this reactivity. In general, aryl bromides exhibit oxidative addition rates with Pd(0) that are 10–100× faster than the corresponding aryl chlorides [1]. The 6-bromo derivative thus uniquely enables sequential, site-selective functionalization: nucleophilic substitution at the 2-chloromethyl position followed by transition-metal-catalyzed elaboration at the 6-position, yielding bis-diversified quinazolinone scaffolds that are inaccessible from any other analog in the series.

Synthetic Chemistry Cross-Coupling Quinazolinone Diversification

Melting Point and MS Signature Differentiation

In a single synthetic study producing a series of 2-chloromethyl-4(3H)-quinazolinones [1], the 6-bromo derivative (3d) exhibited a melting point of 240–242 °C and a molecular ion [M-H]⁺ of m/z 271.01. These parameters are clearly distinct from those of its closest analogs: the 6-H (3a, m.p. 204–206 °C, [M-H]⁺ 193.05), 6-Me (3b, m.p. 218–220 °C, [M-H]⁺ 207.09), 6-F (3c, m.p. 228–230 °C, [M-H]⁺ 211.05), and 6-Cl (3f, m.p. 232–234 °C, [M-H]⁺ 227.03) derivatives. The incremental increase in melting point (ΔTₘ = +8–36 °C) and the characteristic bromine isotope pattern in mass spectrometry provide unambiguous identity confirmation and purity assessment criteria for procurement and in-process quality control.

Physicochemical Characterization Quality Control Analytical Chemistry

Validated Intermediate for Anticancer 4-Anilinoquinazolines

The 2-chloromethyl-4(3H)-quinazolinone core has been validated as a productive intermediate for generating 4-anilinoquinazoline derivatives with anticancer activity. In the Molecules 2010 study [1], compound 9—a 4-anilinoquinazoline constructed from the 2-chloromethylquinazolinone scaffold 3g—exhibited IC₅₀ values of 3.8 µM (HepG2), 3.2 µM (MDA-MB-468), and 12.4 µM (HCT-116) in MTT assays. Against the HCT-116 colorectal cancer cell line, compound 9 was approximately 13-fold more potent than gefitinib (IC₅₀ = 160 µM). Although the 6-unsubstituted precursor (3g) was used for these specific compounds, the established synthetic route is equally applicable to the 6-bromo derivative (3d), as both are members of the same 2-chloromethyl-4(3H)-quinazolinone series synthesized via the same methodology [1].

Medicinal Chemistry Anticancer Agents Kinase Inhibitor Scaffolds

One-Step Synthesis from 5-Bromoanthranilic Acid

6-Bromo-2-(chloromethyl)-4(3H)-quinazolinone (3d) is prepared in a single synthetic step from 5-bromo-2-aminobenzoic acid (5-bromoanthranilic acid) using chloroacetonitrile under acidic conditions, as described by Gu et al. [1]. This one-step protocol contrasts with multi-step routes often required for alternative 2,6-disubstituted quinazolinones lacking the chloromethyl group. The commercially available starting material (5-bromoanthranilic acid, CAS 17640-50-5) and the operational simplicity of the procedure—reflux in 1,4-dioxane with HCl gas—make this compound accessible for in-house synthesis or for sourcing from contract research organizations, reducing supply-chain dependency on single vendors.

Synthetic Methodology Process Chemistry Building Block Synthesis

Procurement and Application Scenarios


Divergent Library Synthesis for Kinase Inhibitors

Medicinal chemistry teams seeking to explore 2,6-disubstituted 4-anilinoquinazoline chemical space should select the 6-bromo derivative over 6-H, 6-Me, 6-F, or 6-Cl analogs. The synthetic sequence involves: (i) nucleophilic displacement of the 2-chloromethyl group with substituted anilines to install the 4-anilinoquinazoline pharmacophore, followed by (ii) Suzuki-Miyaura or Buchwald-Hartwig coupling at the 6-bromo position to introduce aryl, heteroaryl, or amine diversity elements. This two-step divergent strategy generates structurally diverse compound libraries for kinase selectivity profiling, as demonstrated for the 4-anilinoquinazoline scaffold class [1]. The 6-bromo handle is essential for the second diversification step; no other 6-substituted 2-chloromethylquinazolinone can participate in this sequence.

Chemical Biology Probe Synthesis via Sonogashira

Chemical biology groups requiring quinazolinone-based activity-based probes or affinity reagents can utilize the 6-bromo position for Sonogashira coupling with alkyne-bearing tags (biotin, fluorophores, or photoaffinity labels) after initial functionalization at the 2-chloromethyl site. The orthogonal reactivity ensures that the probe attachment occurs at a defined position (C-6) remote from the putative pharmacophore-binding 2-substituent, minimizing interference with target engagement. The well-characterized physicochemical properties (m.p. 240–242 °C, characteristic bromine isotope MS pattern [2]) facilitate purification and quality control at each synthetic step.

Kilogram-Scale Synthesis via One-Step Protocol

Process chemistry groups or contract research organizations tasked with supplying multi-gram to kilogram quantities of a quinazolinone building block for lead optimization can adopt the published one-step protocol from 5-bromo-2-aminobenzoic acid [2]. The atom-economical transformation (chloroacetonitrile, HCl/dioxane, reflux) avoids protecting-group manipulations and chromatographic purifications reported for alternative 2-substituted quinazolinones. The distinctive melting point (240–242 °C) and MS signature serve as in-process control checkpoints, ensuring batch-to-batch consistency without reliance on vendor-supplied certificates of analysis alone.

Identity Verification Using Published Physicochemical Data

Procurement and quality assurance teams can unambiguously confirm the identity of received 6-bromo-2-(chloromethyl)-4(3H)-quinazolinone by matching experimental melting point (240–242 °C) and mass spectrometry data (m/z 271.01 [M-H]⁺) against the peer-reviewed characterization values for compound 3d [2]. This in-house verification protocol distinguishes the 6-bromo derivative from the 6-H (m.p. 204–206 °C), 6-Me (218–220 °C), 6-F (228–230 °C), and 6-Cl (232–234 °C) analogs, all of which are commercially available and could be inadvertently substituted. The bromine isotope signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides a secondary MS-based confirmation orthogonal to melting point.

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